

Application Notes and Protocols: Flow Cytometry Analysis of B Cell Populations with BIIB091

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Compound of Interest		
Compound Name:	BIIB091	
Cat. No.:	B15578730	Get Quote

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Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors, playing a key role in the activation, proliferation, and survival of B cells and myeloid cells.[1][4] By inhibiting BTK, BIIB091 is being investigated as a therapeutic agent for immune-mediated diseases such as multiple sclerosis.[4][5] These application notes provide detailed protocols for the analysis of B cell populations by flow cytometry to assess the pharmacodynamic effects of BIIB091.

Mechanism of Action

BIIB091 is a small molecule inhibitor that non-covalently binds to BTK, sequestering tyrosine 551 in the kinase pocket and preventing its phosphorylation by upstream kinases.[1][6] This reversible inhibition blocks BTK-dependent proximal signaling and downstream functional responses in B cells.[1][6] In preclinical and clinical studies, **BIIB091** has been shown to inhibit B-cell activation, antibody production, and germinal center differentiation.[1][3][6]

Quantitative Data Summary



The following tables summarize the in vitro and in vivo potency of **BIIB091** from preclinical and clinical studies.

Table 1: In Vitro Potency of BIIB091

Assay	Cell Type	Parameter Measured	IC50
BTK Inhibition	Recombinant BTK	Recombinant BTK Kinase Activity	
BTK Autophosphorylation	Human Whole Blood	pBTK (Y551)	24 nM[2]
B-Cell Activation	Human PBMCs	Anti-IgM stimulated CD69 expression	
B-Cell Activation	Human Whole Blood	BCR-mediated CD69 expression	71 nM[2]
B-Cell Proliferation	Human B cells	BCR/CD40L/IL-4 stimulated proliferation	3-106 nM[1][3][6]
PLCy2 Phosphorylation	Ramos Human B-cell Line	pPLCy2	6.9 nM[2]

Table 2: In Vivo Potency and Pharmacodynamic Effects of BIIB091



Study Type	Species	Parameter Measured	Dose/Concentr ation	Effect
Phase 1 Clinical Trial	Human	Inhibition of CD69 upregulation on naïve B cells	150 mg and 300 mg BID	≥90% inhibition[6]
Phase 1 Clinical Trial	Human	Inhibition of CD69 upregulation on naïve B cells	50 mg BID	52% (±11) to 66% (±12) inhibition[6]
In Vivo Model	Mouse	Anti-NP IgM antibody titers	0.03-30 mg/kg p.o. twice daily for 10 days	22-88% reduction[2]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by **BIIB091**.

Caption: B-Cell Receptor (BCR) signaling pathway and BIIB091 inhibition of BTK.

Experimental Protocols Protocol 1: Ex Vivo B-Cell Activation Assay using Whole Blood

This protocol is designed to assess the pharmacodynamic effect of **BIIB091** on B-cell activation by measuring the inhibition of CD69 expression on B-cell subsets following ex vivo stimulation.

Materials:

- Whole blood collected in sodium heparin tubes
- Anti-human IgD antibody (for stimulation)



- Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD69)
- Fc Block (e.g., BD Biosciences)
- Red Blood Cell (RBC) Lysis/Fixation Buffer (e.g., BD Biosciences)
- Flow Cytometry Staining Buffer (e.g., Biolegend)
- 12 x 75 mm polystyrene tubes
- Flow cytometer

Procedure:

- Blood Collection: Collect whole blood from subjects at specified time points post-BIIB091 administration.
- Stimulation:
 - \circ For each subject and time point, aliquot 100 μ L of whole blood into two tubes: one for the unstimulated control and one for the stimulated sample.
 - To the "stimulated" tube, add anti-human IgD antibody at a pre-optimized concentration.
 - Incubate both tubes at 37°C in a 5% CO2 incubator for a designated time (e.g., 5 hours).
- Staining:
 - Following stimulation, add Fc Block to all tubes and incubate on ice for 10 minutes.
 - Add the antibody cocktail containing anti-CD19, anti-CD27, anti-IgD, and anti-CD69 to all tubes.
 - Incubate on ice for 30 minutes in the dark.[6]
- Lysis and Fixation:
 - Add 2 mL of 1X RBC Lysis/Fixation Buffer to each tube.



- Vortex gently and incubate at room temperature for 10 minutes in the dark.
- Washing:
 - Centrifuge the tubes at 500 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 2 mL of Flow Cytometry Staining Buffer.
 - Repeat the wash step.
- Acquisition:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
 - Acquire events on a flow cytometer.

Gating Strategy:

- Gate on lymphocytes based on forward and side scatter properties.
- From the lymphocyte gate, identify B cells as CD19+.
- Within the CD19+ population, delineate naïve B cells (IgD+CD27-) and memory B cells (CD27+).
- Determine the percentage of CD69+ cells within the naïve and memory B cell gates for both unstimulated and stimulated samples.

Data Analysis:

Calculate the percent inhibition of CD69 upregulation using the following formula:

% Inhibition = (1 - [(%CD69 + stimulated - %CD69 + unstimulated))) of treated sample] / [(%CD69 + stimulated - %CD69 + unstimulated)) of vehicle/pre-dose sample]) * 100

Protocol 2: Immunophenotyping of B-Cell Subsets in Whole Blood



This protocol is for the general characterization of B-cell populations, which can be altered by immunomodulatory drugs.

Materials:

- Whole blood collected in EDTA tubes
- Fluorochrome-conjugated antibodies for B-cell subset identification (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD38, anti-CD24)
- Fc Block
- RBC Lysis Buffer
- Flow Cytometry Staining Buffer
- 12 x 75 mm polystyrene tubes
- Flow cytometer

Procedure:

- Sample Preparation: Aliquot 100 μL of whole blood into a 12 x 75 mm tube.
- Staining:
 - Add Fc Block and incubate on ice for 10 minutes.
 - Add the antibody cocktail for B-cell phenotyping.
 - Incubate on ice for 30 minutes in the dark.
- Lysis:
 - Add 2 mL of 1X RBC Lysis Buffer and incubate at room temperature for 10 minutes.
- Washing:
 - Centrifuge at 500 x g for 5 minutes.



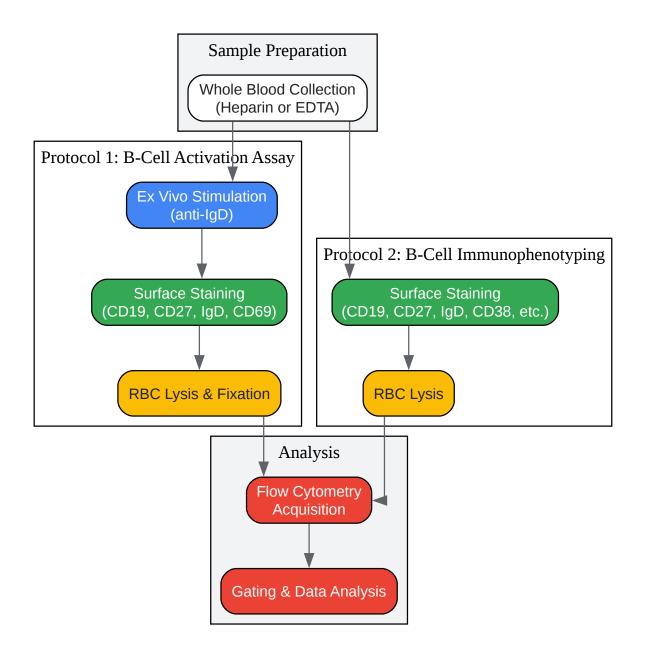
- Discard the supernatant and wash the cell pellet twice with Flow Cytometry Staining Buffer.
- Acquisition:
 - Resuspend the final cell pellet and acquire on a flow cytometer.

Gating Strategy:

- Gate on lymphocytes (FSC vs SSC).
- Gate on B cells (CD19+).
- Within the B cell gate, identify:
 - Naïve B cells: CD27-IgD+
 - Memory B cells: CD27+
 - Transitional B cells: CD24highCD38high
 - Plasmablasts: CD27++CD38++

Experimental Workflow Diagram





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Caption: Workflow for flow cytometry analysis of B cells with **BIIB091**.

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